2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound with a molecular formula of C25H24ClN5OS and a molecular weight of 478.02 g/mol This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and various aromatic rings
Preparation Methods
The synthesis of 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with formaldehyde and phenylhydrazine to form an intermediate compound. This intermediate is then reacted with 2-methylphenyl isothiocyanate to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the aromatic rings.
Scientific Research Applications
2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazole ring and the sulfanyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .
Comparison with Similar Compounds
When compared to similar compounds, 2-({5-[(3-Chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:
- **2-({5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide
- **2-({5-[(3-chloro-4-methylanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
CAS No. |
539810-25-8 |
---|---|
Molecular Formula |
C25H24ClN5OS |
Molecular Weight |
478.0 g/mol |
IUPAC Name |
2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24ClN5OS/c1-17-9-6-7-13-21(17)28-24(32)16-33-25-30-29-23(31(25)19-10-4-3-5-11-19)15-27-22-14-8-12-20(26)18(22)2/h3-14,27H,15-16H2,1-2H3,(H,28,32) |
InChI Key |
OJQOPESLOBRPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
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